molecular formula C22H22N6O3 B2698298 N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 946288-44-4

N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

Katalognummer: B2698298
CAS-Nummer: 946288-44-4
Molekulargewicht: 418.457
InChI-Schlüssel: IJBLWLPVIKEQJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a synthetic small molecule built on a pyridazine core, a nitrogen-containing heterocycle recognized for its unique physicochemical properties. The pyridazine ring is characterized by a high dipole moment, which can facilitate π-π stacking interactions, and it possesses a robust, dual hydrogen-bonding capacity that is valuable in drug-target interactions . This structure is further functionalized with a benzylamine group and a piperazine ring that is acylated with a 4-nitrobenzoyl moiety. This specific molecular architecture, combining pyridazine and piperazine, is frequently explored in medicinal chemistry for the design of biologically active compounds . Compounds featuring the pyridazine heterocycle have been investigated for a wide range of therapeutic applications. Recent years have seen the approval of the first drugs incorporating a pyridazine ring, underscoring its relevance in modern drug discovery . The piperazine ring is a common feature in many pharmaceuticals and research compounds, often contributing to solubility and providing a handle for further structural modification to optimize interactions with biological targets . The presence of the nitrobenzoyl group offers a potential site for further chemical reduction or functionalization, making this compound a versatile intermediate or a candidate for structure-activity relationship (SAR) studies in various research programs, including those focused on kinase inhibition or central nervous system targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c29-22(18-6-8-19(9-7-18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBLWLPVIKEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitrobenzoyl group.

    Substitution: The benzyl and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl or piperazine rings .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has been investigated for its potential anticancer effects. Studies have shown that derivatives of piperazine exhibit cytotoxic activities against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .

Neuropharmacological Effects

The compound's piperazine component is known for its neuroactive properties. Research indicates that piperazine derivatives can act as serotonin receptor modulators, which may be beneficial in treating psychiatric disorders. The incorporation of the nitrobenzoyl group could enhance its affinity for specific receptors, potentially leading to improved therapeutic outcomes in conditions such as depression and anxiety .

Antimicrobial Activity

Preliminary studies suggest that N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine may exhibit antimicrobial properties. Compounds containing similar structural motifs have shown effectiveness against various bacterial strains, making them candidates for further investigation as antimicrobial agents .

Data Tables

Application Area Activity Reference
AnticancerCytotoxicity against cancer cell lines
NeuropharmacologyPotential serotonin receptor modulation
AntimicrobialActivity against bacterial strains

Case Study 1: Anticancer Screening

A study conducted on a series of piperazine derivatives, including N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, demonstrated significant cytotoxicity against human breast cancer cell lines (BT-474). The compound exhibited an IC50 value of approximately 0.99 μM, highlighting its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, derivatives of the compound were tested for their effects on serotonin receptors. The results indicated that modifications to the piperazine ring could enhance binding affinity, suggesting that this compound could be developed into a therapeutic for mood disorders .

Wirkmechanismus

The mechanism of action of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrobenzoyl group may play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Compound Name Core Scaffold Substituents Molecular Weight logD Key Applications Reference
Target Compound Pyridazine 4-Nitrobenzoyl-piperazine, Benzyl 418.46 ~2.8* Research compound -
G856-8756 (3-nitro isomer) Pyridazine 3-Nitrobenzoyl-piperazine, Benzyl 418.46 2.869 Screening compound
6-(Butylsulfonylpiperazinyl)-pyridazine Pyridazine Butylsulfonyl-piperazine, Methylpyridyl 390.51 N/A Protease inhibition
Letermovir Quinazoline Fluorophenyl, Methoxyphenyl 572.55 N/A Antiviral therapy
Antimalarial Imidazopyridazines Imidazopyridazine Methylsulfinyl, Methylsulfonyl ~400–450 N/A Antimalarial research

*Estimated based on structural similarity to G856-8756.

Key Research Findings

  • Positional Isomerism : The 3-nitro isomer (G856-8756) exhibits moderate lipophilicity (logD 2.869), suggesting that the 4-nitro analog may have comparable solubility but altered target interactions due to nitro group orientation .
  • Substituent Effects : Sulfonyl groups (e.g., in butylsulfonyl derivatives) increase polarity but may limit blood-brain barrier penetration compared to nitrobenzoyl groups .
  • Therapeutic Potential: Piperazine-linked pyridazines are versatile scaffolds, with nitro groups enhancing electrophilicity for kinase inhibition, while sulfur-containing analogs prioritize solubility for antimalarial applications .

Biologische Aktivität

N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure comprises a pyridazine core substituted with a benzyl group and a piperazine moiety, which is further modified by a nitrobenzoyl group.

Research indicates that compounds similar to N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine exhibit their biological activity primarily through the inhibition of specific protein kinases involved in inflammatory pathways. For instance, studies have shown that related pyridazine derivatives can selectively block the production of pro-inflammatory cytokines such as IL-1β and nitric oxide (NO) from activated glial cells, suggesting a potential neuroprotective role in neurodegenerative diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine have been highlighted in various studies:

  • Inhibition of Cytokine Production : A derivative related to this compound was found to suppress excessive glial activation, which is linked to neurodegenerative diseases. This suppression was associated with decreased levels of inflammatory cytokines and oxidative stress markers .
  • GSK-3β Inhibition : Research on piperazine derivatives has shown that they can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in inflammation. Compounds with similar structures demonstrated significant anti-inflammatory activity in animal models, reducing edema and pro-inflammatory mediator levels .

Neuroprotective Potential

The neuroprotective potential of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is underscored by its ability to modulate glial cell activity. By inhibiting harmful inflammatory responses without affecting beneficial functions, these compounds may offer therapeutic strategies for conditions like Alzheimer's disease and multiple sclerosis .

Case Studies

StudyFindings
Study 1 A pyridazine derivative showed selective inhibition of IL-1β and NO production in activated glial cells, indicating potential for treating neuroinflammation .
Study 2 Piperazine-linked compounds demonstrated significant GSK-3β inhibition with IC50 values ranging from 0.34 to 0.53 µM, showcasing their anti-inflammatory efficacy in vivo .
Study 3 In an animal model, a related compound reduced paw edema significantly compared to standard anti-inflammatory drugs like indomethacin, confirming its therapeutic potential .

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine with high purity?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typically employed. For example:

Piperazine functionalization : React 4-nitrobenzoyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the 4-(4-nitrobenzoyl)piperazine intermediate.

Pyridazine coupling : Introduce the pyridazin-3-amine core via Buchwald-Hartwig amination or SNAr reaction, using catalysts like Pd(dba)₂ or Cu(I) salts (e.g., copper(I) bromide) with cesium carbonate as a base ().

Benzylation : React the intermediate with benzyl bromide in DMF at 60–80°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Critical Parameters : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agent) to minimize byproducts. Final purity (>95%) can be confirmed via ¹H/¹³C NMR and HRMS ().

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for nitrobenzoyl and pyridazine moieties) and benzyl CH₂ (δ ~4.5 ppm). Confirm piperazine connectivity via splitting patterns ().
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry using single-crystal X-ray diffraction. Use SHELXL for refinement and ORTEP-3 for visualization ().
  • HRMS : Verify molecular formula (C₂₂H₂₂N₆O₃) with <5 ppm mass accuracy.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges might arise?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation (e.g., DCM/hexane) to obtain high-quality crystals. Avoid solvents with high volatility.
  • Data Collection : Optimize resolution (<0.8 Å) using synchrotron radiation or low-temperature (100 K) settings to reduce thermal motion artifacts.
  • Refinement Challenges : Address disorder in the nitrobenzoyl or benzyl groups via SHELXL’s PART instructions. Check for twinning using PLATON’s TWINABS ().
  • Validation : Cross-validate bond lengths/angles with similar structures in the Cambridge Structural Database ().

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzyl (e.g., electron-withdrawing groups) or nitrobenzoyl (e.g., halogen substitution) moieties. Use parallel synthesis for rapid screening ().
  • Biological Assays : Test analogs against target enzymes (e.g., kinase or receptor binding assays) with IC₅₀ determination. Include positive controls (e.g., known inhibitors from ).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize analogs with improved hydrogen bonding (nitro group → active site) or π-π stacking (pyridazine → aromatic residues) ().

Q. What strategies mitigate CYP2D6-mediated metabolism to improve metabolic stability?

  • Methodological Answer :
  • In Vitro Assays : Incubate the compound with human liver microsomes + NADPH. Quantify depletion via LC-MS/MS. Calculate kdep to assess CYP2D6 involvement ().
  • Structural Modifications : Reduce basicity of the piperazine nitrogen (e.g., introduce electron-withdrawing groups) or increase steric hindrance near the metabolically labile site.
  • Computational Guidance : Use MOE or Schrödinger to ensure the protonated nitrogen is >10 Å from potential oxidation sites, aligning with CYP2D6 substrate models ().

Q. How can contradictory biological activity data across studies be systematically analyzed?

  • Methodological Answer :
  • Source Investigation : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC data from vs. ).
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., NIH’s NCATS guidelines).
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variability in experimental design ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.